molecular formula C6H8O2 B2962790 2-Oxabicyclo[3.1.1]heptan-4-one CAS No. 2402830-55-9

2-Oxabicyclo[3.1.1]heptan-4-one

Cat. No. B2962790
M. Wt: 112.128
InChI Key: DFNWNBLESCNKAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-Oxabicyclo[3.1.1]heptan-4-one” is a chemical compound with the molecular formula C6H8O2 . It has a molecular weight of 112.13 .


Molecular Structure Analysis

The InChI code for “2-Oxabicyclo[3.1.1]heptan-4-one” is 1S/C6H8O2/c7-6-3-8-5-1-4(6)2-5/h4-5H,1-3H2 . This code provides a standard way to encode the compound’s molecular structure.

Scientific Research Applications

Organic Chemistry Synthesis and Applications

  • Chiral Building Blocks : 2-Oxabicyclo[3.1.1]heptan-4-one derivatives are versatile chiral building blocks for synthesizing complex terpenoids and have been applied in the total synthesis of eudesmanes, agarofurans, and norcarotenoids, demonstrating their significance in constructing biologically active compounds (Guangzhe Yu, 2005).
  • Synthetic Methodologies : Research has developed novel synthetic routes to produce derivatives of 2-Oxabicyclo[3.1.1]heptan-4-one. For example, the synthesis of substituted 3-azabicyclo[3.2.0]heptanes as advanced building blocks for drug discovery, utilizing common chemicals and photochemical cyclization, highlights innovative approaches to creating pharmacologically relevant structures (A. Denisenko et al., 2017).

Materials Science and Engineering

  • Gas Hydrate Promotion : Oxabicyclic compounds, including 2-Oxabicyclo[3.1.1]heptan-4-one derivatives, have been investigated as novel promoters for gas hydrates. These studies have revealed their potential to improve the thermodynamic stability of gas hydrate systems, which is crucial for applications in energy storage and transportation (Jiwoong Seol et al., 2020).

Pharmacological Research

  • Drug Discovery Building Blocks : The flexibility of 2-Oxabicyclo[3.1.1]heptan-4-one in synthesis makes it a valuable scaffold for drug discovery. It has been used to create constrained analogues of γ-amino butyric acid (GABA) and other backbone-constrained analogues of FDA-approved drugs, indicating its utility in developing new therapeutic agents (Jean-Baptiste Garsi et al., 2022).
  • Cysteine Protease Inhibitors : Derivatives of 2-Oxabicyclo[3.1.1]heptan-4-one have been designed and synthesized as inhibitors for cysteine proteases, showing significant activity. This application underscores the compound's relevance in addressing diseases where cysteine protease activity is a factor (Nian E. Zhou et al., 2002).

properties

IUPAC Name

2-oxabicyclo[3.1.1]heptan-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O2/c7-6-3-8-5-1-4(6)2-5/h4-5H,1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFNWNBLESCNKAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC1OCC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

112.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Oxabicyclo[3.1.1]heptan-4-one

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